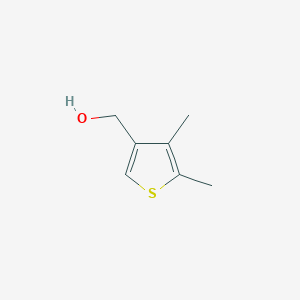

(4,5-Dimethylthiophen-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4,5-dimethylthiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c1-5-6(2)9-4-7(5)3-8/h4,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPJCGFQYTJHIFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90559052 | |

| Record name | (4,5-Dimethylthiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119072-18-3 | |

| Record name | (4,5-Dimethylthiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90559052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (4,5-Dimethylthiophen-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4,5-Dimethylthiophen-3-yl)methanol. As a key heterocyclic compound, understanding its structural features through NMR is crucial for its application in medicinal chemistry and materials science. This document offers insights into spectral interpretation, predicted data based on structure-property relationships, and a standardized protocol for data acquisition.

Introduction to this compound and NMR Spectroscopy

This compound is a substituted thiophene, a class of sulfur-containing heterocyclic compounds prevalent in many pharmaceutical agents.[1] The precise characterization of its molecular structure is paramount for quality control, reaction monitoring, and understanding its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for elucidating the detailed atomic-level structure of such molecules in solution.[1][2] By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, one can confirm the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton, the methylene protons of the methanol group, the hydroxyl proton, and the two methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H2 (Thiophene ring) | ~6.9 - 7.2 | Singlet (s) | 1H |

| -CH₂OH (Methylene) | ~4.5 - 4.8 | Singlet (s) or Doublet (d) | 2H |

| -CH₂OH (Hydroxyl) | Variable (broad singlet) | Singlet (s) | 1H |

| 4-CH₃ (Methyl) | ~2.2 - 2.4 | Singlet (s) | 3H |

| 5-CH₃ (Methyl) | ~2.1 - 2.3 | Singlet (s) | 3H |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature. The methylene protons may appear as a singlet or a doublet if coupling to the hydroxyl proton is observed.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 (Thiophene ring) | ~125 - 130 |

| C3 (Thiophene ring) | ~138 - 142 |

| C4 (Thiophene ring) | ~135 - 140 |

| C5 (Thiophene ring) | ~128 - 133 |

| -C H₂OH (Methylene) | ~60 - 65 |

| 4-C H₃ (Methyl) | ~14 - 16 |

| 5-C H₃ (Methyl) | ~13 - 15 |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for this compound, the following standardized protocol is recommended.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other common NMR solvents like DMSO-d₆ or Acetone-d₆ can also be used.[3][4]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).[5][6]

Spectrometer Setup

-

Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is recommended.[7]

-

Tuning and Shimming: The spectrometer probe should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be shimmed to ensure homogeneity.[1]

¹H NMR Data Acquisition

-

Pulse Sequence: A standard single-pulse sequence (zg30) is typically used.[5]

-

Spectral Width: A spectral width of approximately 12-15 ppm is appropriate.

-

Number of Scans: 16 to 32 scans are generally sufficient to achieve a good signal-to-noise ratio.[1]

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.[1]

¹³C NMR Data Acquisition

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be employed to simplify the spectrum to single lines for each carbon.[5]

-

Spectral Width: A spectral width of about 220-240 ppm is necessary to cover the entire range of carbon chemical shifts.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is advisable to ensure full relaxation of the carbon nuclei.[1]

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Phase the resulting spectrum and apply a baseline correction to obtain a flat baseline.[5]

-

Calibration: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.[1]

-

Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to structural elucidation via NMR spectroscopy.

Sources

A Senior Application Scientist's Guide to the Electron Ionization Mass Spectrometry Fragmentation of (4,5-Dimethylthiophen-3-yl)methanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (4,5-Dimethylthiophen-3-yl)methanol. In the fields of chemical synthesis and drug development, unambiguous structural confirmation is paramount. Mass spectrometry serves as a definitive analytical tool, offering a molecular "fingerprint" through characteristic fragmentation. While a publicly available, verified spectrum for this specific molecule is not accessible, this document synthesizes established principles of mass spectrometry, data from analogous thiophene and benzyl alcohol structures, and predictive chemical logic to construct a reliable fragmentation pathway. Understanding these pathways is critical for identifying this compound and related thiophene methanol scaffolds in complex matrices, ensuring the integrity of research and development pipelines.

Foundational Principles: The Logic of Molecular Fragmentation

Under standard Electron Ionization (EI) conditions, typically at 70 eV, the analyte molecule is bombarded with high-energy electrons. This process ejects an electron from the molecule, generating an energetically unstable molecular ion (M•+). This radical cation subsequently dissipates its excess energy by undergoing a series of predictable bond cleavages and rearrangements. The fragmentation cascade is not random; it is governed by the fundamental principles of chemical stability. Cleavages that result in the formation of more stable carbocations, radicals, or neutral molecules are strongly favored.

For this compound, its structure—containing a sulfur-heterocycle, methyl substituents, and a primary alcohol group adjacent to the ring—presents several key features that dictate its fragmentation. The principles guiding its breakdown are analogous to those seen in substituted thiophenes and benzylic alcohols.[1][2][3] The stability of the resulting fragments, particularly those benefiting from resonance stabilization conferred by the thiophene ring, is the primary driving force for the entire process.[4]

Experimental Protocol: A Self-Validating Methodology for Data Acquisition

To ensure the generation of a reproducible and library-matchable mass spectrum, a standardized gas chromatography-mass spectrometry (GC-MS) protocol is essential.

Objective: To acquire a 70 eV Electron Ionization (EI) mass spectrum for this compound.

Methodology:

-

Sample Preparation:

-

Prepare a 100 µg/mL stock solution of this compound in high-purity methanol or dichloromethane.

-

Perform a serial dilution to a working concentration of 1-10 µg/mL.

-

Self-Validation Check: Include a blank solvent injection to ensure no system contamination.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Causality: This program ensures good peak shape and separation from solvent and potential impurities.

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is the industry standard for creating comparable and searchable library spectra.[5]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 350. This range will capture the molecular ion and all significant fragments.

-

Self-Validation Check: Perform a daily autotune of the MS using a standard calibrant (e.g., PFTBA) to ensure mass accuracy and isotopic ratios are within specification.

-

The workflow for this protocol is illustrated below.

Caption: Experimental workflow for GC-MS analysis.

The Fragmentation Pathway of this compound

The molecular formula of the target compound is C₇H₁₀OS, yielding a monoisotopic molecular weight of 142.04 g/mol . The analysis begins with the molecular ion (M•+) at m/z 142 . From this parent ion, several distinct and logical fragmentation routes are predicted.

Primary Fragmentation: The Dominant Cleavages

The most labile bonds are those adjacent (alpha) to the thiophene ring and the hydroxyl group, as their cleavage leads to resonance-stabilized ions.

-

Loss of a Hydrogen Radical (•H) to form m/z 141: This is a classic fragmentation pathway for primary alcohols.[6][7] Alpha-cleavage of a C-H bond from the methylene (-CH₂OH) group results in a highly stable oxonium ion, where the charge is delocalized across the carbon-oxygen double bond and the thiophene ring. This fragment is expected to be one of the most abundant in the spectrum.

-

Loss of a Hydroxymethyl Radical (•CH₂OH) to form m/z 111: This cleavage involves the fission of the bond between the thiophene ring and the methanol group. This is analogous to benzylic cleavage.[3] The resulting dimethylthiophene radical cation at m/z 111 is stabilized by the aromaticity of the ring. The neutral loss of 31 Da is a hallmark of primary alcohols.

-

Loss of a Hydroxyl Radical (•OH) to form m/z 125: Alpha-cleavage of the C-O bond is also highly probable, leading to the formation of a (4,5-dimethylthiophen-3-yl)methyl cation at m/z 125 . This ion is significantly stabilized by resonance, with the positive charge delocalized throughout the thiophene ring system. This is a characteristic fragmentation for benzylic-type alcohols.[1]

Secondary Fragmentation and Rearrangements

The primary fragment ions can undergo further fragmentation to yield smaller, characteristic ions.

-

From m/z 125: Loss of H₂S to form m/z 91: Thiophene-containing cations can undergo ring rearrangement and expulsion of a stable neutral molecule. The ion at m/z 125 may rearrange and lose hydrogen sulfide (H₂S, 34 Da) to form a cyclopentadienyl-type cation at m/z 91 , which is analogous to the tropylium ion seen in the fragmentation of benzyl alcohol.[1]

-

From m/z 111: Loss of a Methyl Radical (•CH₃) to form m/z 96: The dimethylthiophene radical cation (m/z 111) can expel one of the methyl groups to form a methylthiophene cation at m/z 96 .

Summary of Predicted Spectral Data

The following table summarizes the key predicted ions, their proposed structures, and the fragmentation logic.

| m/z | Proposed Fragment Ion | Chemical Formula | Neutral Loss | Fragmentation Pathway |

| 142 | Molecular Ion | [C₇H₁₀OS]•+ | - | Ionization of parent molecule |

| 141 | [M - H]+ | [C₇H₉OS]+ | •H | α-cleavage from methylene group |

| 125 | [M - OH]+ | [C₇H₉S]+ | •OH | α-cleavage of C-O bond |

| 111 | [M - CH₂OH]+ | [C₆H₇S]•+ | •CH₂OH | Cleavage of ring-CH₂ bond |

| 91 | [M - OH - H₂S]+ | [C₅H₇]+ | •OH, H₂S | Rearrangement and loss of H₂S from m/z 125 |

Visualizing the Fragmentation Cascade

The relationships between the molecular ion and the key fragments are illustrated in the fragmentation diagram below.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to (4,5-Dimethylthiophen-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of (4,5-Dimethylthiophen-3-yl)methanol, a substituted thiophene derivative of interest in synthetic chemistry. This document details its chemical identity, physical properties, a validated synthesis protocol, and safety considerations, designed to equip researchers with the foundational knowledge for its application in the laboratory.

Chemical Identity and Properties

This compound is a specialty chemical primarily used in research and development. Its core structure consists of a thiophene ring substituted with two methyl groups and a hydroxymethyl group.

IUPAC Name and CAS Number

-

IUPAC Name: this compound

-

CAS Number: 119072-18-3[1]

Chemical Structure

The structural formula of this compound is presented below. The thiophene ring is numbered starting from the sulfur atom and proceeding around the ring. The methyl groups are located at positions 4 and 5, and the methanol group is at position 3.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some suppliers offer this compound, they may not provide detailed analytical data.[1] Therefore, experimental verification of these properties is recommended upon receipt of the material.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀OS | |

| Molecular Weight | 142.22 g/mol | |

| Appearance | Solid | |

| InChI Key | LPJCGFQYTJHIFL-UHFFFAOYSA-N | |

| SMILES | CC1=C(C)SC=C1CO |

Synthesis Protocol

The most direct and common laboratory synthesis of this compound involves the reduction of its corresponding aldehyde, 4,5-Dimethylthiophene-3-carbaldehyde. Sodium borohydride (NaBH₄) is a suitable and widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones and its operational simplicity.

Reaction Scheme

Sources

Methodological & Application

The Strategic Utility of (4,5-Dimethylthiophen-3-yl)methanol in Modern Organic Synthesis: Application Notes and Protocols

Introduction: The Thiophene Moiety as a Privileged Scaffold

In the landscape of contemporary drug discovery and agrochemical development, heterocyclic compounds hold a position of paramount importance. Among these, the thiophene ring system is a recurring motif in a multitude of biologically active molecules. Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable scaffold for medicinal and agricultural chemists. (4,5-Dimethylthiophen-3-yl)methanol, a functionalized thiophene derivative, serves as a versatile and strategic building block for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the synthesis and applications of this compound, complete with detailed experimental protocols to empower researchers in their synthetic endeavors.

Synthesis of this compound: The Gewald Reaction

The construction of the polysubstituted thiophene core of this compound can be efficiently achieved through the Gewald reaction, a powerful multicomponent condensation.[1] This reaction brings together a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to assemble the thiophene ring in a single step.[1]

Conceptual Workflow for the Synthesis of a Precursor to this compound

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene precursor.

Protocol 1: Synthesis of Ethyl 2-Amino-4,5-dimethylthiophene-3-carboxylate

This protocol describes the synthesis of a key intermediate that can be further transformed into this compound.

Materials:

-

Butan-2-one

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Diethylamine

-

Ethanol

-

Ice-water bath

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine butan-2-one (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

-

Cool the mixture in an ice-water bath and add diethylamine (1.5 eq) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at reflux for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the crude product.

-

Recrystallize the crude solid from ethanol to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

Note: The subsequent conversion of the amino and ester functionalities to the methanol group would involve standard synthetic transformations such as diazotization followed by reduction, and reduction of the ester, respectively.

Key Synthetic Transformations of this compound

This compound, with its primary alcohol functionality, is primed for a variety of subsequent transformations, making it a valuable intermediate. The most common and useful reactions include oxidation to the corresponding aldehyde, conversion to a halide for nucleophilic substitution, and esterification.

Oxidation to 4,5-Dimethylthiophene-3-carbaldehyde

The oxidation of the primary alcohol to an aldehyde is a fundamental transformation in organic synthesis, providing a key electrophilic species for further carbon-carbon bond formation.

Protocol 2: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Standard glassware for anhydrous reactions

Procedure:

-

To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM at room temperature under a nitrogen atmosphere.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 4,5-dimethylthiophene-3-carbaldehyde.

-

Purify the crude product by column chromatography on silica gel if necessary.

Conversion to 3-(Chloromethyl)-4,5-dimethylthiophene

Transforming the hydroxyl group into a good leaving group, such as a chloride, opens the door to a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities. A common method for this conversion is the use of thionyl chloride.

Protocol 3: Chlorination with Thionyl Chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Pyridine (catalytic amount)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Add a catalytic amount of pyridine.

-

Cool the solution in an ice-water bath and add thionyl chloride (1.2 eq) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-(chloromethyl)-4,5-dimethylthiophene.

Esterification Reactions

Esterification of this compound can be used to introduce a variety of functional groups and is a key step in the synthesis of many bioactive molecules. The Mitsunobu reaction is a mild and efficient method for this transformation, proceeding with inversion of configuration if a chiral alcohol is used.[2][3]

Protocol 4: Mitsunobu Esterification

Materials:

-

This compound

-

A carboxylic acid (e.g., benzoic acid)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound (1.0 eq), the carboxylic acid (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add DEAD or DIAD (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired ester.

Application in Agrochemical Synthesis: A Gateway to Novel Fungicides

The thiophene scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial fungicides containing this heterocyclic core.[4][5][6] The functional handles on this compound make it an ideal starting material for the synthesis of novel fungicide candidates.

Logical Workflow for Fungicide Synthesis

Caption: Synthetic strategy from this compound to a fungicide candidate.

The general synthetic strategy involves the activation of the methanol group, for instance, by conversion to the chloride (as in Protocol 3), followed by a nucleophilic substitution with a molecule known to impart fungicidal activity.

Table 1: Representative Fungicidal Moieties for Coupling

| Moiety Class | Example |

| Nicotinamides | Substituted nicotinic acid derivatives[4] |

| Carboxamides | Phenyl or heterocyclic carboxamides[5] |

| Azoles | Triazole or imidazole derivatives |

The choice of the coupling partner is crucial and is typically guided by structure-activity relationship (SAR) studies aimed at optimizing the fungicidal potency and spectrum of activity.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via the Gewald reaction and the reactivity of its primary alcohol functionality provide access to a wide array of more complex thiophene derivatives. The demonstrated importance of the thiophene scaffold in agrochemicals highlights the potential of this compound as a key intermediate in the development of new and effective fungicides. The protocols and workflows detailed in this guide are intended to serve as a practical resource for researchers and scientists in their synthetic endeavors, enabling the exploration of novel chemical space and the discovery of next-generation bioactive molecules.

References

- Zhang, H., Yang, G., Chen, J., & Chen, Z. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett, 2004(17), 3055-3059.

- (2011). Synthesis and Evaluation of the Antifungal Activity of 2-(Substituted-Amino)-4,5-Dialkyl-Thiophene-3-Carbonitrile Derivatives. LATIN AMERICAN JOURNAL OF PHARMACY, 30(8), 1492-9.

- Gewald, K., Schinke, E., & Böttcher, H. (1966). Über die Kondensation von Carbonylverbindungen mit α-Cyancarbonsäureestern, V. Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved from [Link]

- Zhang, H., Yang, G., Chen, J., & Chen, Z. (2004). Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Synlett, 2004(17), 3055-3059.

- Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. (2021). Journal of Agricultural and Food Chemistry, 69(47), 14217-14228.

- Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi. (2021). European Journal of Medicinal Chemistry, 225, 113740.

-

Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (n.d.). MDPI. Retrieved from [Link]

- A kind of method for preparing thiophene derivative chloromethylation product. (n.d.). Google Patents.

- Investigating Substitution Reactions of Various Alcohol-Containing Compounds. (2017). Odinity.

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(16), 4945.

- Friedel-Crafts reactions with N-heterocyclic alcohols. (n.d.).

- (544n) Kinetic of the Esterification of Fatty Acids with Methanol for Biodiesel Production. (2018). AIChE Annual Meeting.

- Process for the preparation of 2,5-dimethyl-4,5-dihydrofuran-3-ol-4-one. (n.d.). Google Patents.

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. Mitsunobu Reaction [organic-chemistry.org]

- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with (4,5-Dimethylthiophen-3-yl)methanol Derivatives

Introduction: The Strategic Importance of Substituted Thiophenes in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science.[2] Thiophene-containing compounds are of particular interest due to their prevalence in a wide array of biologically active molecules and advanced materials.[3] Specifically, substituted dimethylthiophenes serve as crucial building blocks, offering a stable and modifiable scaffold for the development of novel therapeutics and functional organic materials.[3]

This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of (4,5-Dimethylthiophen-3-yl)methanol derivatives. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step protocol for a representative coupling, and offer insights into data interpretation and troubleshooting. The protocols and data presented herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this powerful synthetic tool.

The Catalytic Heart of the Reaction: Unraveling the Suzuki-Miyaura Mechanism

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex, which is then followed by transmetalation with a boronic acid derivative and culminates in reductive elimination to yield the desired cross-coupled product and regenerate the active Pd(0) catalyst.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Methods

Reagents and Solvents

-

(4-Bromothiophen-3-yl)methanol (Commercially available)

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Glassware for column chromatography

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (GC-MS or LC-MS)

Experimental Protocol: A Step-by-Step Guide

This protocol details the Suzuki-Miyaura coupling of (4-Bromothiophen-3-yl)methanol with phenylboronic acid.

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Step 1: Reaction Setup

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (4-Bromothiophen-3-yl)methanol (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

-

Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

Step 2: Reaction Execution

-

Immerse the flask in a preheated oil bath at 90 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is complete when the starting material (4-Bromothiophen-3-yl)methanol is no longer visible by TLC.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 20% ethyl acetate in hexane).

-

Collect the fractions containing the desired product (visualized by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield (4-phenylthiophen-3-yl)methanol as a solid or oil.

Data and Results: Characterization of the Coupled Product

The structure of the synthesized (4-phenylthiophen-3-yl)methanol should be confirmed by NMR and mass spectrometry. The following table provides expected analytical data based on structurally similar compounds.[6][7]

| Analysis | Expected Results for (4-phenylthiophen-3-yl)methanol |

| ¹H NMR (CDCl₃) | δ 7.45-7.25 (m, 7H, Ar-H), 4.75 (s, 2H, CH₂), 1.90 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 143.0, 140.0, 129.0, 128.5, 127.5, 126.0, 124.0, 122.0, 60.0 (CH₂) |

| Mass Spec (EI) | m/z (%): 190 (M+), 173 (M+-OH), 161, 115 |

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air and moisture stable. |

| Insufficiently degassed solvents | Degas solvents thoroughly by sparging with an inert gas or by the freeze-pump-thaw method. | |

| Poor quality boronic acid | Use fresh, high-purity boronic acid. Boronic acids can dehydrate to form boroxines which are less reactive. | |

| Homocoupling of boronic acid | Presence of oxygen | Ensure the reaction is performed under a strict inert atmosphere. |

| Inefficient transmetalation | Vary the base (e.g., K₃PO₄, Cs₂CO₃) or the solvent system. | |

| Protodeboronation | Presence of excess water or protic solvents | Use anhydrous solvents and limit the amount of water. |

| Dehalogenation of starting material | Reductive side reactions | Use a milder base or lower the reaction temperature. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of biaryl compounds, including valuable thiophene derivatives. The protocol outlined in this application note for the coupling of (4-Bromothiophen-3-yl)methanol provides a reliable starting point for researchers. By understanding the reaction mechanism and potential pitfalls, scientists can effectively troubleshoot and optimize conditions to achieve high yields of the desired products, thereby accelerating research and development in medicinal chemistry and materials science.

References

-

This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (URL: [Link])

-

Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. (URL: [Link])

-

Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])

-

Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])

-

Experiment 8 - Suzuki Coupling Reaction | PDF | Organic Synthesis | Chemistry - Scribd. (URL: [Link])

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. (URL: [Link])

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Suzuki reaction - Wikipedia. (URL: [Link])

-

Phenyl(2-thienyl)methanol | C11H10OS | CID 2741016 - PubChem. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Organoborane coupling reactions (Suzuki coupling) - PMC. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. (URL: [Link])

Sources

Application Notes & Protocols: (4,5-Dimethylthiophen-3-yl)methanol as a Key Precursor for the Synthesis of Substituted Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive technical guide on the strategic use of (4,5-dimethylthiophen-3-yl)methanol in the synthesis of substituted benzothiophenes. This document outlines a validated synthetic pathway, from the initial activation of the starting material to the final intramolecular cyclization, culminating in the formation of the benzothiophene core. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the selective estrogen receptor modulator raloxifene, the antipsychotic agent brexpiprazole, and the antifungal sertaconazole.[1] The development of efficient and versatile synthetic routes to novel benzothiophene derivatives is therefore of significant interest to the drug discovery community.[2] This guide focuses on a rational design approach, leveraging the specific functionalities of this compound to construct a polysubstituted benzothiophene system.

Synthetic Strategy Overview

The overall strategy involves a three-step sequence designed to build the fused benzene ring onto the initial thiophene core of this compound. This approach provides a high degree of control over the final substitution pattern.

-

Activation of the Hydroxymethyl Group: The primary alcohol of the starting material is first converted into a more reactive leaving group, specifically a bromide, to facilitate subsequent carbon-carbon bond formation.

-

Palladium-Catalyzed Cross-Coupling: The resulting benzylic-type bromide is then coupled with an ortho-functionalized arylboronic acid via a Suzuki-Miyaura cross-coupling reaction. This step strategically introduces the atoms that will form the new benzene ring.

-

Intramolecular Cyclization and Aromatization: Finally, an acid-catalyzed intramolecular cyclization, followed by dehydration and oxidation, forges the benzothiophene bicyclic system.

This modular approach allows for the introduction of various substituents on the newly formed benzene ring by simply changing the arylboronic acid coupling partner.

Figure 1: Proposed synthetic workflow for the conversion of this compound to a substituted benzothiophene.

Part 1: Activation of this compound

Principle: The conversion of the primary alcohol to a bromide is a crucial first step to enable its participation as an electrophile in a subsequent cross-coupling reaction. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation, proceeding via the formation of a phosphite ester intermediate, which is then displaced by bromide. The reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.

Protocol 1: Synthesis of 3-(Bromomethyl)-4,5-dimethylthiophene

Materials:

-

This compound

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.4 eq, dissolved in anhydrous diethyl ether) to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution. Caution: Quenching of PBr₃ is exothermic and releases HBr gas.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-(bromomethyl)-4,5-dimethylthiophene.

-

The product can be purified by column chromatography on silica gel if necessary.

Expected Outcome: A pale yellow oil or low-melting solid. The product is generally used in the next step without extensive purification due to its potential lachrymatory properties and instability.

Part 2: Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3] In this protocol, the newly synthesized 3-(bromomethyl)-4,5-dimethylthiophene is coupled with 2-formylphenylboronic acid. This reaction builds the essential carbon framework of the target benzothiophene. A phosphine ligand, such as SPhos, is used to stabilize the palladium catalyst and facilitate the catalytic cycle.

Protocol 2: Synthesis of 2-((4,5-Dimethylthiophen-3-yl)methyl)benzaldehyde

Materials:

-

3-(Bromomethyl)-4,5-dimethylthiophene (from Protocol 1)

-

2-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene and water (degassed)

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

-

To a Schlenk flask, add 3-(bromomethyl)-4,5-dimethylthiophene (1.0 eq), 2-formylphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene to water).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary Table:

| Parameter | Value | Reference |

| Catalyst Loading | 2 mol % Pd(OAc)₂ | General Suzuki Protocol |

| Ligand | 4 mol % SPhos | General Suzuki Protocol |

| Base | 2.5 eq K₃PO₄ | General Suzuki Protocol |

| Temperature | 80-100 °C | General Suzuki Protocol |

| Typical Yield | 60-85% | [3] |

Part 3: Intramolecular Cyclization to Form the Benzothiophene Core

Principle: The final step involves an acid-catalyzed intramolecular electrophilic substitution, a type of Friedel-Crafts reaction, followed by aromatization.[4][5] The aldehyde on the benzene ring is protonated by a strong acid, which activates it towards nucleophilic attack by the electron-rich thiophene ring. Thiophene undergoes preferential electrophilic substitution at the 2-position (or 5-position), which in this case is the adjacent position required for cyclization.[6] The resulting intermediate alcohol is then dehydrated, and a subsequent oxidation (which can occur in air) leads to the aromatic benzothiophene product.

Figure 2: Key mechanistic steps in the acid-catalyzed intramolecular cyclization.

Protocol 3: Synthesis of 5,6-Dimethylbenzo[b]thiophene

Materials:

-

2-((4,5-Dimethylthiophen-3-yl)methyl)benzaldehyde (from Protocol 2)

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Add 2-((4,5-dimethylthiophen-3-yl)methyl)benzaldehyde (1.0 eq) to a round-bottom flask.

-

Add polyphosphoric acid (10-20 eq by weight) or Eaton's reagent.

-

Heat the mixture to 80-90 °C with mechanical stirring for 2-4 hours. The mixture will become viscous.

-

Monitor the reaction by TLC (dissolving a small aliquot in DCM and quenching with NaHCO₃ solution).

-

After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture into a beaker of ice water with vigorous stirring.

-

Extract the aqueous slurry with dichloromethane (3x).

-

Combine the organic extracts and wash them carefully with saturated NaHCO₃ solution until gas evolution ceases, then wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure substituted benzothiophene.

Trustworthiness and Self-Validation:

-

Spectroscopic Analysis: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton signal (~10 ppm) and the methylene protons (~4 ppm) in the ¹H NMR spectrum, along with the appearance of characteristic aromatic signals for the benzothiophene system, will validate the success of the cyclization.

-

Melting Point: A sharp melting point for the final crystalline product is a good indicator of high purity.

Conclusion

This guide demonstrates a robust and versatile synthetic route for the preparation of substituted benzothiophenes, starting from the readily available this compound. By breaking down the synthesis into three key stages—activation, cross-coupling, and cyclization—researchers can systematically construct complex benzothiophene derivatives. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for drug development professionals and scientists to explore this important class of heterocyclic compounds. The modularity of the Suzuki-Miyaura coupling step, in particular, opens the door to the creation of diverse libraries of benzothiophene analogs for screening and lead optimization.

References

- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Institutes of Health (NIH).

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10).

- New Path to Benzothiophenes. (2020, September 15). ChemistryViews.

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015, October 30). ResearchOnline@JCU.

- Process for the synthesis of benzothiophenes. (n.d.). Google Patents.

- Cyclization based on Friedel–Crafts alkylation toward indenothiophene 6. (n.d.). ResearchGate.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health (NIH).

- Regioselectivity in Friedel–Crafts acylation of thiophene. (2017, April 30). Chemistry Stack Exchange.

Sources

- 1. Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Catalytic Applications of Metal Complexes with (4,5-Dimethylthiophen-3-yl)methanol-Derived Ligands: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal complexes incorporating ligands derived from the (4,5-Dimethylthiophen-3-yl)methanol scaffold are emerging as a versatile and potent class of catalysts for a variety of organic transformations. The unique steric and electronic properties imparted by the dimethylthiophene moiety, combined with the flexibility of derivatization at the methanol functional group, allow for the fine-tuning of catalytic activity and selectivity. This guide provides an in-depth exploration of the synthesis of these ligands, the preparation of their corresponding metal complexes, and their application in key catalytic reactions, including palladium-catalyzed cross-coupling and ruthenium-catalyzed transfer hydrogenation. Detailed experimental protocols, mechanistic insights, and comparative data are presented to facilitate the adoption and further development of these catalytic systems in both academic and industrial research settings.

Introduction: The this compound Ligand Scaffold

The thiophene ring is a privileged structure in coordination chemistry and catalysis.[1][2] Its sulfur atom can act as a soft donor for transition metals, and the aromatic ring can be readily functionalized to modulate the steric and electronic environment of the resulting ligand.[1] The this compound core offers a unique platform for ligand design. The methyl groups at the 4 and 5 positions provide steric bulk, which can create a well-defined coordination pocket around the metal center, influencing substrate approach and product selectivity. The methanol functional group at the 3-position serves as a versatile handle for the introduction of various coordinating moieties, such as phosphines, amines, and Schiff bases, enabling the synthesis of a diverse library of ligands.

This guide will focus on two primary classes of ligands derived from this compound: a phosphine-based ligand for cross-coupling reactions and a Schiff base ligand for transfer hydrogenation.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis.[3] The choice of ligand is critical for achieving high catalytic efficiency, particularly with challenging substrates.[4] Phosphine ligands derived from this compound have shown promise in this arena.

Ligand Synthesis: (4,5-Dimethylthiophen-3-yl)methyl)diphenylphosphine (L1)

The synthesis of L1 is a straightforward two-step process starting from commercially available this compound.[5][6]

Experimental Protocol: Synthesis of L1

-

Chlorination: To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 eq) dropwise. Let the reaction warm to room temperature and stir for 2 hours. Quench the reaction with saturated sodium bicarbonate solution. Extract the product with DCM, dry over magnesium sulfate, and concentrate under reduced pressure to yield 3-(chloromethyl)-4,5-dimethylthiophene.

-

Phosphination: To a solution of diphenylphosphine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes. Add a solution of 3-(chloromethyl)-4,5-dimethylthiophene (1.0 eq) in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with saturated ammonium chloride solution. Extract with ethyl acetate, dry over magnesium sulfate, and purify by column chromatography on silica gel to afford L1.

In Situ Catalyst Preparation and Application in Suzuki-Miyaura Coupling

The active palladium catalyst is typically generated in situ from a palladium precursor and the ligand L1. This system has proven effective for the coupling of aryl bromides with arylboronic acids.[7][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.5 mol%), L1 (1.5 mol%), aryl bromide (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous THF (5 mL per mmol of aryl bromide).

-

Stir the reaction mixture at 80 °C for the specified time (see Table 1).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Catalytic Performance

The Pd/L1 system demonstrates high efficiency in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.

| Entry | Aryl Bromide | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | 2 | 98 |

| 2 | 4-Bromoanisole | 2 | 95 |

| 3 | 1-Bromo-4-nitrobenzene | 4 | 88 |

| 4 | 2-Bromopyridine | 6 | 91 |

| 5 | 1-Bromonaphthalene | 4 | 96 |

| Reaction conditions: 0.5 mol% Pd₂(dba)₃, 1.5 mol% L1, 1.0 eq aryl bromide, 1.2 eq phenylboronic acid, 2.0 eq K₂CO₃, THF, 80 °C. |

Mechanistic Considerations

The catalytic cycle for the Suzuki-Miyaura coupling is well-established and involves oxidative addition, transmetalation, and reductive elimination.[7] The bulky dimethylthiophene moiety of L1 is believed to facilitate the reductive elimination step, leading to faster turnover rates.

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols, which are important building blocks in the pharmaceutical industry.[9][10] Ruthenium complexes bearing chiral Schiff base ligands have shown excellent performance in this transformation.

Ligand Synthesis: (S)-N-((4,5-dimethylthiophen-3-yl)methylene)-1-phenylethanamine (L2)

The chiral Schiff base ligand L2 is synthesized via the condensation of a thiophene-based aldehyde with a chiral amine.

Experimental Protocol: Synthesis of L2

-

Oxidation: To a solution of this compound (1.0 eq) in DCM, add Dess-Martin periodinane (1.5 eq) at room temperature. Stir for 3 hours. Quench the reaction with a 1:1 mixture of saturated sodium bicarbonate and sodium thiosulfate solution. Extract with DCM, dry over magnesium sulfate, and concentrate to give 4,5-dimethylthiophene-3-carbaldehyde.

-

Condensation: To a solution of 4,5-dimethylthiophene-3-carbaldehyde (1.0 eq) in methanol, add (S)-1-phenylethanamine (1.0 eq). Add a catalytic amount of acetic acid. Stir the mixture at room temperature overnight. The product L2 precipitates from the solution and can be collected by filtration.

Ruthenium Complex Formation and Use in Transfer Hydrogenation

The active ruthenium catalyst is prepared by reacting L2 with a suitable ruthenium precursor.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation

-

In a Schlenk tube, dissolve [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and L2 (1.1 mol%) in isopropanol.

-

Stir the mixture at 80 °C for 1 hour to form the active catalyst.

-

Cool the solution to room temperature and add the ketone substrate (1.0 eq) and potassium isopropoxide (10 mol%).

-

Stir the reaction at room temperature for the specified time (see Table 2).

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalytic Performance

The [Ru(p-cymene)(L2)Cl] catalyst demonstrates high activity and enantioselectivity in the transfer hydrogenation of various ketones.

| Entry | Ketone | Time (h) | Conversion (%) | ee (%) |

| 1 | Acetophenone | 12 | >99 | 95 (R) |

| 2 | 1-(4-Methoxyphenyl)ethanone | 12 | >99 | 96 (R) |

| 3 | 1-(4-Nitrophenyl)ethanone | 18 | 98 | 92 (R) |

| 4 | 1-Indanone | 8 | >99 | 98 (S) |

| 5 | 1-Tetralone | 10 | >99 | 97 (S) |

| Reaction conditions: 1.0 mol% [Ru(p-cymene)Cl₂]₂, 2.2 mol% L2, 1.0 eq ketone, 10 mol% KOiPr, isopropanol, room temperature. |

Mechanistic Insights

The transfer hydrogenation is believed to proceed through a metal-ligand cooperative mechanism.[11] The ruthenium hydride species, formed by the reaction with isopropanol, transfers a hydride to the ketone substrate. The chirality of the resulting alcohol is dictated by the stereochemistry of the ligand L2.

Figure 2: Transfer Hydrogenation Workflow.

Conclusion

Ligands derived from this compound represent a promising and versatile platform for the development of highly efficient metal-based catalysts. The inherent steric and electronic properties of the thiophene core, coupled with the ease of functionalization, allow for the rational design of ligands tailored for specific catalytic applications. The examples of palladium-catalyzed Suzuki-Miyaura coupling and ruthenium-catalyzed asymmetric transfer hydrogenation presented herein demonstrate the potential of these systems to address key challenges in modern organic synthesis. Further exploration of this ligand scaffold is anticipated to lead to the discovery of novel catalysts with enhanced activity and selectivity for a broader range of chemical transformations.

References

-

Sun, C., et al. (2008). Thiophene-NPN Ligand Supported Rare-Earth Metal Bis(alkyl) Complexes. Synthesis and Catalysis toward Highly trans-1,4 Selective Polymerization of Butadiene. Organometallics. [Link]

-

Zhang, Y., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry. [Link]

-

Caputo, D., et al. (2022). Beyond Metal-Arenes: Monocarbonyl Ruthenium(II) Catalysts for Transfer Hydrogenation Reactions in Cancer Cells. ChemRxiv. [Link]

- Esteban, M., et al. (1997). C-H and C-S Activation of Thiophene by Rhodium Complexes: Influence of the Ancillary Ligands on the Thermodynamic Stability of the Products. Organometallics.

-

Shaikh, M. M., et al. (2021). Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes. Frontiers in Chemistry. [Link]

-

Angelici, R. J. (1995). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity. Organometallics. [Link]

- Zhang, Y., et al. (2021). An Active Catalyst System Based on Pd (0)

- Angelici, R. J. (1995). Thiophenes in Organotransition Metal Chemistry: Patterns of Reactivity.

- Billingsley, K. L., & Buchwald, S. L. (2008). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. Journal of the American Chemical Society.

- Zhang, Y., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers.

- Buchwald, S. L., & Mauger, C. (2001). Phosphine ligands metal complexes and compositions thereof for cross-coupling reactions.

- Wang, D., et al. (2018).

- Kumar, A., et al. (2018). Catalytic Hydrogenation of a Ruthenium Carbonyl to Formyl Enabled by Metal-Ligand Cooperation. Journal of the American Chemical Society.

-

Al-Hamdani, A. A. S., et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Molecules. [Link]

- White, C. J. (1994). Thiophene Complexes of Ruthenium and Osmium. UCL Discovery.

- Canepa, G., et al. (2006). Rhodium(I) and Rhodium(III) Complexes Formed by Coordination and C-H Activation of Bulky Functionalized Phosphanes. European Journal of Inorganic Chemistry.

-

Werkmeister, S., et al. (2021). Mechanistic Investigations of Ruthenium Catalyzed Dehydrogenative Thioester Synthesis and Thioester Hydrogenation. ACS Catalysis. [Link]

- Hyster, T. K., & Rovis, T. (2013). Electronic and Steric Tuning of a Prototypical Piano Stool Complex: Rh(III)

-

Wang, F., & Li, X. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers. Molecules. [Link]

-

Kumar, M., & Singh, A. K. (2024). Metal complexes featuring organotellurium ligands: synthesis, coordination behavior, and applications. Dalton Transactions. [Link]

- Luo, J., et al. (2020).

- Li, H., et al. (2015). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Szafert, S., & Gładkowski, W. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C=P Bond Systems. Chemical Reviews.

- BenchChem. (2025).

- Fernández-Moreira, V. (2023).

- Le Fevre, X. (2017).

- Crescent Chemical Company. This compound.

- Sigma-Aldrich. This compound.

- Al-Mokaram, A., et al. (2024). Synthesis of (5Z)-3-Allyl-5-{[5-(4-methoxyphenyl)thiophen-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one in L-Proline-Based Deep Eutectic Solvent. Molbank.

- Pal, A., et al. (2013). Structural systematics of some metal complexes with 4,5-diazafluoren-9-one. Journal of Chemical Sciences.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. US6268513B1 - Phosphine ligands metal complexes and compositions thereof for cross-coupling reactions - Google Patents [patents.google.com]

- 4. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]

- 5. crescentchemical.com [crescentchemical.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

Application Notes and Protocols for the Use of (4,5-Dimethylthiophen-3-yl)methanol in the Development of Novel Chromophores

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the (4,5-Dimethylthiophen-3-yl)methanol Scaffold in Chromophore Design

The pursuit of novel chromophores with tailored photophysical and electronic properties is a cornerstone of innovation in materials science, organic electronics, and biomedical imaging. Thiophene-based derivatives have emerged as privileged scaffolds in this endeavor due to their unique electronic characteristics, chemical stability, and the capacity for extensive synthetic modification.[1] The electron-rich nature of the thiophene ring makes it an excellent building block for constructing chromophores with tunable absorption and emission profiles.[1]

This document outlines the strategic application of This compound as a versatile starting material for the synthesis of advanced chromophoric systems. The dimethyl substitution at the 4- and 5-positions of the thiophene ring offers several distinct advantages:

-

Enhanced Electron-Donating Character: The methyl groups act as electron-donating substituents, increasing the electron density of the thiophene ring and influencing the intramolecular charge transfer (ICT) characteristics of the final chromophore.

-

Improved Solubility: The alkyl substituents enhance the solubility of the resulting chromophores in common organic solvents, which is crucial for solution-based processing and device fabrication.

-

Steric Hindrance to Control Intermolecular Interactions: The methyl groups can provide steric hindrance that may prevent undesirable aggregation-caused quenching (ACQ) in the solid state, potentially leading to brighter emissive materials.

-

Reactive Handle for Derivatization: The primary alcohol functionality at the 3-position serves as a versatile synthetic handle for introducing various functionalities required for building extended π-conjugated systems.

These application notes provide detailed, field-proven protocols for the conversion of this compound into key intermediates and their subsequent elaboration into novel donor-π-acceptor (D-π-A) chromophores. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methodologies.

Part 1: Synthesis of a Key Intermediate: (4,5-Dimethylthiophen-3-yl)carbaldehyde

The conversion of the hydroxymethyl group to a formyl group is a critical first step, as the resulting aldehyde is a versatile precursor for a variety of carbon-carbon bond-forming reactions to extend the π-conjugation. Mild oxidation conditions are paramount to avoid over-oxidation or degradation of the electron-rich thiophene ring. The Dess-Martin periodinane (DMP) oxidation is an excellent choice due to its high selectivity, mild reaction conditions, and simple work-up.[2][3]

Protocol 1: Dess-Martin Oxidation of this compound

This protocol describes the selective oxidation of the primary alcohol to the corresponding aldehyde.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)[2]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the alcohol in anhydrous DCM (approx. 0.1 M solution).

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1 eq) portion-wise over 10-15 minutes. The reaction is typically exothermic, and a slight increase in temperature may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts are dissolved and the organic layer becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 30 mL) and then with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude aldehyde by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford (4,5-Dimethylthiophen-3-yl)carbaldehyde as a pale yellow oil or solid.

Causality and Self-Validation:

-

Why DMP? DMP is a mild oxidant that operates under neutral conditions, preventing acid-catalyzed side reactions that can occur with the sensitive thiophene ring.[3] It is also highly selective for the oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[4]

-

Why anhydrous conditions? While DMP oxidations can be accelerated by water, starting with anhydrous conditions ensures reproducibility and minimizes potential side reactions.[3]

-

Why the quench with NaHCO₃ and Na₂S₂O₃? Sodium bicarbonate neutralizes the acetic acid byproduct of the reaction, while sodium thiosulfate reduces any remaining DMP and iodine-containing byproducts to water-soluble salts, facilitating their removal during the aqueous work-up.[4]

Caption: Workflow for the synthesis of the key aldehyde intermediate.

Part 2: Elaboration into Donor-π-Acceptor (D-π-A) Chromophores

With (4,5-Dimethylthiophen-3-yl)carbaldehyde in hand, a plethora of synthetic routes are available to construct novel D-π-A chromophores. Here, we detail two robust and widely applicable protocols: the Knoevenagel condensation and the Wittig reaction.

Protocol 2: Knoevenagel Condensation for the Synthesis of a Cyano-Substituted Chromophore

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, such as malononitrile.[5] This reaction introduces a strong electron-accepting dicyanovinyl group, which is a common feature in D-π-A chromophores.

Materials:

-

(4,5-Dimethylthiophen-3-yl)carbaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

-

Deionized water

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve (4,5-Dimethylthiophen-3-yl)carbaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol (approx. 0.2 M solution).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the stirred solution.

-

Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The formation of a colored precipitate often indicates product formation. Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a generous amount of cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and catalyst.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40-50 °C). The product, 2-((4,5-Dimethylthiophen-3-yl)methylene)malononitrile, should be obtained as a colored solid.

Causality and Self-Validation:

-

Why Knoevenagel Condensation? This reaction is highly efficient for creating α,β-unsaturated systems from aldehydes and is particularly effective with electron-rich aldehydes like our thiophene derivative.[5]

-

Why Piperidine? Piperidine is a commonly used basic catalyst that is effective in promoting the initial nucleophilic addition and subsequent dehydration steps of the Knoevenagel condensation.[5]

-

Why Ethanol? Ethanol is a good solvent for the reactants and allows for heating to reflux to drive the reaction to completion. The product is often less soluble in cold ethanol, facilitating its isolation by precipitation.

Protocol 3: Wittig Reaction for the Synthesis of a Stilbene-like Chromophore

The Wittig reaction provides a reliable method for converting aldehydes into alkenes with good control over the double bond geometry.[6] By reacting our thiophene aldehyde with a suitable phosphonium ylide, we can introduce a variety of aryl or heteroaryl groups, thereby extending the π-system.

Materials:

-

(4,5-Dimethylthiophen-3-yl)carbaldehyde

-

A suitable benzyltriphenylphosphonium halide (e.g., 4-nitrobenzyltriphenylphosphonium bromide for a D-π-A system)

-

A strong base (e.g., n-Butyllithium in THF or Sodium Hydride in DMSO)

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the chosen benzyltriphenylphosphonium halide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add the strong base (e.g., n-BuLi, 1.1 eq) dropwise. The formation of the colored ylide indicates a successful reaction. Stir for 30-60 minutes at 0 °C.

-

Aldehyde Addition: Dissolve (4,5-Dimethylthiophen-3-yl)carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic phase. Purify the crude product by silica gel column chromatography to yield the desired stilbene-like chromophore.

Causality and Self-Validation:

-

Why Wittig Reaction? The Wittig reaction is a highly versatile and reliable olefination method that is tolerant of a wide range of functional groups.[6]

-

Choice of Base and Solvent: The choice of base and solvent is critical for efficient ylide generation. n-BuLi in THF is a common choice for non-stabilized ylides, while NaH in DMSO can be used for stabilized ylides.[7]

-